molecular formula C13H12FNO3 B2463936 methyl 2-(8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate CAS No. 1146935-29-6

methyl 2-(8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate

Cat. No.: B2463936
CAS No.: 1146935-29-6
M. Wt: 249.241
InChI Key: OZOKGGPVNDIVTR-UHFFFAOYSA-N
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Description

Methyl 2-(8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a fluorine atom, which often enhances the biological activity and stability of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorinating agents such as Selectfluor.

    Esterification: The final step involves the esterification of the quinoline derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, inhibiting their activity. The fluorine atom can enhance binding affinity and selectivity for the target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    8-Fluoroquinoline: A fluorinated derivative with enhanced biological activity.

    2-Methylquinoline: A methylated derivative with different biological properties.

Uniqueness

Methyl 2-(8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is unique due to the combination of fluorine and ester functional groups, which can enhance its biological activity and stability compared to other quinoline derivatives.

Properties

IUPAC Name

methyl 2-(8-fluoro-2-methyl-4-oxoquinolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c1-8-6-11(16)9-4-3-5-10(14)13(9)15(8)7-12(17)18-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOKGGPVNDIVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1CC(=O)OC)C(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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